molecular formula C24H18N2O2S4 B4854562 (5Z)-3-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

(5Z)-3-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B4854562
M. Wt: 494.7 g/mol
InChI Key: NAORDQKTRIGKPV-QNGOZBTKSA-N
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Description

(5Z)-3-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core, phenothiazine moiety, and thiophene group

Properties

IUPAC Name

(5Z)-3-(4-oxo-4-phenothiazin-10-ylbutyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S4/c27-22(26-17-8-1-3-10-19(17)31-20-11-4-2-9-18(20)26)12-5-13-25-23(28)21(32-24(25)29)15-16-7-6-14-30-16/h1-4,6-11,14-15H,5,12-13H2/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAORDQKTRIGKPV-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCCN4C(=O)C(=CC5=CC=CS5)SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCCN4C(=O)/C(=C/C5=CC=CS5)/SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiazolidinone Core: This can be achieved through the cyclization of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Phenothiazine Moiety: This step involves the alkylation of phenothiazine with a suitable alkyl halide.

    Attachment of the Thiophene Group: This is usually done via a Knoevenagel condensation reaction between the thiazolidinone core and a thiophene aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidinone ring.

    Substitution: The phenothiazine and thiophene moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, the compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its phenothiazine moiety is known for antipsychotic properties, while the thiazolidinone core is associated with anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of (5Z)-3-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The phenothiazine moiety can intercalate with DNA, affecting transcription and replication processes. The thiazolidinone core can inhibit enzymes involved in inflammatory pathways, while the thiophene group can modulate electronic properties, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine Derivatives: These compounds share the phenothiazine moiety and are known for their antipsychotic and antiemetic properties.

    Thiazolidinone Derivatives: These compounds have the thiazolidinone core and are studied for their anti-inflammatory and antimicrobial activities.

    Thiophene Derivatives: These compounds contain the thiophene group and are used in the development of organic electronic materials.

Uniqueness

What sets (5Z)-3-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE apart is the combination of these three functional groups in a single molecule

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z)-3-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
(5Z)-3-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

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